L-Proline, 1-[2-(acetyloxy)benzoyl]-
Description
Significance of L-Proline (B1679175) and its Derivatives in Biological Systems
L-Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen. wikipedia.orgresearchgate.net This cyclic structure imparts exceptional conformational rigidity, significantly influencing the secondary structure of proteins, particularly in the formation of collagen, where it is an essential component. wikipedia.orgresearchgate.netnih.gov Proline and its derivatives, such as hydroxyprolines, are crucial for maintaining the stability of connective tissues in higher organisms. wikipedia.org
Beyond its structural role in proteins, L-proline serves as an osmoprotectant, helping cells tolerate environmental stresses. wikipedia.orgfrontiersin.org Synthetic proline analogues are valuable tools for investigating cellular metabolism and the regulation of macromolecule synthesis. researchgate.netnih.gov They are also used as chiral building blocks in the organic synthesis of pharmaceuticals and as organocatalysts in various chemical reactions. nih.govresearchgate.netmdpi.com The modification of L-proline into N-acyl derivatives, like N-acetyl-L-proline, creates compounds that can serve as models for studying peptide structures or as intermediates in pharmaceutical synthesis. hmdb.cachemicalbook.com
Overview of Benzoyl and Acetyloxy Functionalities in Bioactive Compounds
The benzoyl group , with the formula -COC6H5, is a functional group derived from benzoic acid. wikipedia.orgebi.ac.uk It is a common structural motif found in numerous naturally occurring compounds and synthetic molecules with a wide range of biological activities. wikipedia.orgresearchgate.net In organic synthesis, the benzoyl group is often employed as a protecting group for alcohols and amines, which can be readily removed by hydrolysis. wikipedia.org Its prevalence in bioactive molecules stems from its ability to participate in various intermolecular interactions, influencing the binding affinity of a compound to its biological target. nih.govacs.org
The acetyloxy group (also known as acetoxy), with the formula -OCOCH3, is the ester of acetic acid. wikipedia.orgebi.ac.ukebi.ac.uk Like the benzoyl group, it is frequently used in organic synthesis as a protecting group for alcohols. wikipedia.org This protection strategy, known as acetylation, is valuable because the acetyloxy group is generally stable under neutral and acidic conditions but can be easily cleaved under basic conditions to regenerate the alcohol. wikipedia.org The presence of an acetyloxy group can modify a molecule's solubility and permeability, which are important factors in the design of bioactive compounds.
Rationale for Research on L-Proline, 1-[2-(acetyloxy)benzoyl]-
The investigation into L-Proline, 1-[2-(acetyloxy)benzoyl]- is predicated on the strategic combination of its three core components: the L-proline scaffold, the benzoyl moiety, and the acetyloxy functionality. The L-proline framework provides a conformationally restricted and chiral backbone, a feature widely exploited in asymmetric synthesis and drug design. researchgate.net The N-acylation with a benzoyl group introduces an aromatic system capable of engaging in various non-covalent interactions, which is a common feature in many biologically active compounds. nih.gov
The placement of an acetyloxy group at the ortho position of the benzoyl ring is particularly noteworthy. This functional group can serve multiple purposes. It can act as a latent hydroxyl group, which could be unmasked in a biological environment through enzymatic or chemical hydrolysis. This prodrug-like strategy is a common approach in medicinal chemistry. Furthermore, the acetyloxy group modifies the electronic and steric properties of the benzoyl ring, potentially influencing the compound's reactivity and binding characteristics. The synthesis of this specific molecule allows researchers to explore how these combined functionalities influence its chemical properties and potential applications as a specialized building block, a chemical probe, or an intermediate for more complex molecular architectures.
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused scientific overview of the chemical compound L-Proline, 1-[2-(acetyloxy)benzoyl]-. The primary objective is to dissect the compound based on its constituent chemical moieties. This involves a detailed discussion of the individual significance of L-proline and its derivatives, as well as the benzoyl and acetyloxy functional groups in the context of chemical biology. The article aims to establish a clear rationale for the scientific interest in this specific molecule by synthesizing the known properties of its components. This analysis is based on established chemical principles and findings from related research, adhering strictly to the outlined topics without delving into unrequested areas such as specific biological activities or safety profiles.
Data Tables
Table 1: Properties of Core Chemical Moieties
| Moiety | Chemical Formula | Key Features | Common Roles in Chemical Biology |
| L-Proline | C5H9NO2 | Cyclic secondary amino acid; conformationally rigid. wikipedia.orgnih.gov | Protein structure (e.g., collagen); organocatalysis; chiral building block. nih.govwikipedia.orgresearchgate.net |
| Benzoyl Group | -C7H5O | Aromatic acyl group. wikipedia.org | Protecting group; structural motif in bioactive compounds. wikipedia.orgresearchgate.net |
| Acetyloxy Group | -C2H3O2 | Ester of acetic acid. wikipedia.org | Protecting group for alcohols; can modify solubility. wikipedia.org |
Table 2: Comparison of Selected N-Acylated Proline Derivatives
| Compound Name | Acyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Noteworthy Characteristics |
| N-Acetyl-L-proline | Acetyl | C7H11NO3 | 157.17 nih.gov | Used in studies of enzyme binding and as a pharmaceutical intermediate. chemicalbook.com |
| N-Benzoyl-L-proline | Benzoyl | C12H13NO3 | 219.24 | A direct precursor for more complex proline-based structures. |
| N-Benzyloxycarbonyl-L-proline | Benzyloxycarbonyl | C13H15NO4 | 249.26 chemicalbook.com | A common intermediate in peptide synthesis, inhibitor of prolidase. chemicalbook.com |
| L-Proline, 1-[2-(acetyloxy)benzoyl]- | 2-(acetyloxy)benzoyl | C14H15NO4 | 261.27 | Combines a chiral scaffold with a functionalized aromatic acyl group. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63203-64-5 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(2S)-1-(2-acetyloxybenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-9(16)20-12-7-3-2-5-10(12)13(17)15-8-4-6-11(15)14(18)19/h2-3,5,7,11H,4,6,8H2,1H3,(H,18,19)/t11-/m0/s1 |
InChI Key |
HWIKMNLMKRDGEE-NSHDSACASA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCCC2C(=O)O |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for L Proline, 1 2 Acetyloxy Benzoyl
General Strategies for N-Acylation of L-Proline (B1679175)
N-acylation of amino acids is a cornerstone of peptide chemistry. researchgate.net These methods can be broadly categorized into those using in-situ activating agents (coupling reagents) and those employing pre-activated acylating species like acid chlorides.
Peptide coupling reagents are designed to activate the carboxylic acid group of the acyl donor, making it highly susceptible to nucleophilic attack by the amino group of L-proline. This process avoids the often harsh conditions required for forming acid chlorides.
Dicyclohexylcarbodiimide (B1669883) (DCC): DCC is a classic and cost-effective coupling reagent. youtube.com It reacts with the carboxylic acid of 2-(acetyloxy)benzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nitrogen atom of L-proline to form the desired amide bond. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many organic solvents and can complicate product purification. To mitigate this and suppress potential side reactions, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is frequently used. rsc.org The use of HOBt can enhance reaction rates and reduce racemization. researchgate.net
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a modern, highly efficient uronium salt-based coupling reagent. It is based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.netarkat-usa.org When mixed with the carboxylic acid, HATU rapidly forms an activated HOAt-ester, which is more reactive and leads to faster and cleaner conversions than HOBt esters. This method generally provides high yields and is compatible with a wide range of functional groups, making it a preferred choice in modern organic synthesis despite its higher cost compared to DCC. arkat-usa.org
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent | Activating Additive | Common Solvents | Key Byproduct | Advantages | Disadvantages |
|---|---|---|---|---|---|
| DCC | HOBt | DCM, THF, DMF | Dicyclohexylurea (DCU) | Low cost, effective. youtube.com | DCU can be difficult to remove, potential for racemization. |
An alternative to in-situ coupling is the pre-activation of 2-(acetyloxy)benzoic acid as its corresponding acid chloride, 2-(acetyloxy)benzoyl chloride (also known as acetylsalicyloyl chloride). guidechem.com This highly electrophilic species reacts readily with L-proline to form the amide bond.
This classic method, often performed under Schotten-Baumann conditions, involves the reaction of the acid chloride with the amino acid in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct. google.com The reaction of acetylsalicyloyl chloride with amines is a known method for producing various acetoxybenzamides. guidechem.comsigmaaldrich.com A study on the N-acylation of L-proline with palmitoyl (B13399708) chloride using Schotten-Baumann conditions resulted in a 72% crude yield, demonstrating the viability of this approach for proline derivatives. researchgate.net
The primary challenge in this approach shifts from the coupling reaction itself to the synthesis and handling of the acid chloride, which is highly reactive and sensitive to moisture. echemi.comchemicalbook.com
Synthesis of 2-(Acetyloxy)benzoic Acid Precursors
The acylating agent, 2-(acetyloxy)benzoic acid (aspirin), is itself synthesized from a readily available precursor, salicylic (B10762653) acid. matrix-fine-chemicals.comwikipedia.org
The synthesis of 2-(acetyloxy)benzoic acid is a well-established esterification—specifically, an acetylation—reaction. wikipedia.org In this process, the phenolic hydroxyl group of salicylic acid is acetylated. The most common laboratory and industrial method involves treating salicylic acid with acetic anhydride. wikipedia.org A catalytic amount of a strong acid, such as sulfuric or phosphoric acid, is typically used to accelerate the reaction. wikipedia.org This reaction is efficient and produces aspirin (B1665792) in high yield along with acetic acid as a byproduct. wikipedia.org
Convergent and Divergent Synthetic Routes
The synthesis of the final compound can be planned in a convergent manner, where the two key fragments are prepared separately and joined at the end, or a divergent manner, where a common intermediate is modified to achieve the final product.
A plausible divergent synthetic route involves first coupling L-proline with 2-hydroxybenzoic acid (salicylic acid). This reaction would form N-(2-hydroxybenzoyl)-L-proline. The coupling could be achieved using the standard peptide coupling reagents discussed previously (DCC/HOBt or HATU).
Following the successful N-acylation, the final step would be the selective acetylation of the phenolic hydroxyl group on the benzoyl moiety. This could be accomplished using acetic anhydride, likely with a base catalyst. A patent describing the preparation of N-acetyl-O-benzoyl-hydroxy-L-proline uses a similar sequential approach, first acetylating a hydrolyzed gelatin and then performing a benzoylation. google.com This strategy's success would depend on the selective acetylation of the phenol (B47542) in the presence of the proline carboxyl group, which can typically be achieved under controlled conditions.
Table 2: Comparison of Synthetic Routes
| Route | Description | Step 1 | Step 2 | Potential Advantages | Potential Disadvantages |
|---|---|---|---|---|---|
| Convergent | Couple pre-formed 2-(acetyloxy)benzoic acid with L-proline. | Synthesize 2-(acetyloxy)benzoic acid. wikipedia.org | Couple the two fragments using DCC or HATU. | More direct; utilizes well-established coupling reactions. | The ester in the acylating agent could be labile under certain coupling conditions. |
| Divergent | Couple salicylic acid with L-proline, then acetylate. | Couple 2-hydroxybenzoic acid with L-proline. | Acetylate the phenolic -OH of the N-(2-hydroxybenzoyl)-L-proline intermediate. | May avoid potential lability issues of the acetyloxy group during the coupling step. | Requires an additional step; potential for side reactions during the final acetylation. |
Coupling of L-Proline with Pre-functionalized Benzoyl Moieties
The synthesis of L-Proline, 1-[2-(acetyloxy)benzoyl]- is achieved through the formation of an amide bond between the secondary amine of the L-proline ring and the carboxyl group of a pre-functionalized benzoyl moiety. This process is a specific instance of N-acylation, a fundamental reaction in peptide chemistry.
The most direct and common method involves the reaction of L-proline with an activated derivative of 2-(acetyloxy)benzoic acid (aspirin). The most typical activated form is the acyl chloride, 2-(acetyloxy)benzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the L-proline ring attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the proline amine and driving the reaction to completion.
An alternative approach involves using standard peptide coupling reagents. In this scenario, 2-(acetyloxy)benzoic acid is activated in situ using reagents like dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). These reagents convert the carboxylic acid into a highly reactive intermediate, which is then readily attacked by the L-proline. This method is often preferred for its milder conditions, which can be crucial for preserving the stereochemical integrity of the chiral center in L-proline. A general synthesis for N-benzoyl-L-proline has been described where the reaction yields a crystalline product.
Stereochemical Control and Purity Considerations in Synthesis
Maintaining the stereochemical integrity of the L-proline starting material is paramount during the synthesis of L-Proline, 1-[2-(acetyloxy)benzoyl]-. The α-carbon of proline is a chiral center, and its (S)-configuration is essential for the specific properties and applications of the final compound.
During the N-acylation reaction, there is a risk of racemization, where the (S)-enantiomer (L-proline) can convert to the (R)-enantiomer (D-proline), resulting in a mixture of diastereomeric products. This can be particularly problematic under harsh reaction conditions, such as high temperatures or the use of certain reagents. For instance, the preparation of N-acyl-L-prolyl chloride reagents has been noted to sometimes involve slight racemization. tandfonline.com The choice of solvent, base, and coupling reagent, as well as strict temperature control, are critical factors in minimizing this side reaction. Strategies for stereoselective synthesis often rely on preserving the chirality of the starting amino acid through carefully controlled reaction pathways. nih.gov
Enantiomeric Purity Assessment Techniques (e.g., Chiral HPLC, GC, ESI-MS)
To confirm the stereochemical purity of the final product and quantify any potential enantiomeric contamination, several advanced analytical techniques are employed. The bioactivity of such compounds can be highly dependent on their stereochemistry, making chiral analysis a critical step. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. Polysaccharide-based columns, such as Chiralpak and Chiralcel, are common for this purpose. researchgate.netresearchgate.net To enhance detection and separation, derivatization of the proline compound is often performed. researchgate.netimpactfactor.org For example, fluorescent reagents like NBD-Cl (4-chloro-7-nitrobenzofurazan) can be used to create a UV-detectable adduct. researchgate.netimpactfactor.org The mobile phase composition, typically a mixture of alkanes (like hexane) and alcohols (like ethanol) with an acidic modifier (like trifluoroacetic acid, TFA), is optimized to achieve the best resolution. researchgate.netresearchgate.net
Chiral Gas Chromatography (GC): For GC analysis, the proline derivative must be made volatile. This is typically achieved through a two-step derivatization process, such as methylation followed by acetylation, which has been shown to proceed without causing racemization. sigmaaldrich.com The resulting volatile derivatives are then separated on a chiral capillary column, such as one coated with CHIRALDEX G-TA. sigmaaldrich.com Chiral GC offers high sensitivity and often shorter analysis times compared to HPLC. sigmaaldrich.com
Electrospray Ionization-Mass Spectrometry (ESI-MS): Modern mass spectrometry techniques, particularly those coupled with ion mobility, are emerging as rapid and sensitive methods for chiral analysis. researchgate.net Differential ion mobility mass spectrometry (DMS-MS) can separate and quantify proline enantiomers, sometimes even without the need for complex derivatization or the use of metal-ion adducts, providing a powerful tool for assessing enantiomeric excess. researchgate.net
Table 1: Techniques for Enantiomeric Purity Assessment of Proline Derivatives
| Technique | Principle | Typical Column/Method | Derivatization | Key Findings/Advantages | Reference |
|---|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | CHIRALPAK-IA or AD-H; Polysaccharide-based CSPs. | Often required for UV detection (e.g., NBD-Cl) or to improve separation (e.g., Marfey's reagent). | High resolution and accuracy. Validated methods can achieve excellent linearity and low limits of detection (LOD). | researchgate.netresearchgate.netimpactfactor.orgjuniperpublishers.com |
| Chiral GC | Separation of volatile chiral derivatives on a chiral column. | CHIRALDEX G-TA. | Required to ensure volatility (e.g., methylation followed by acetylation). | High sensitivity, short analysis times. Enantioreversal can be achieved with different derivatizing agents. | tandfonline.comsigmaaldrich.com |
| ESI-MS | Separation of ions based on their mobility in a gas phase, which can be influenced by their 3D structure. | Differential Ion Mobility Mass Spectrometry (DMS-MS). | Can often be performed without derivatization. | Rapid, sensitive, and accurate quantification of enantiomeric excess without the need for chromophores. | researchgate.net |
Derivatization Strategies for Structural Modification and Library Synthesis
To explore structure-activity relationships or develop new compounds with tailored properties, the parent molecule, L-Proline, 1-[2-(acetyloxy)benzoyl]-, can be systematically modified. These modifications can be introduced after the core structure is formed or by building analogs from modified starting materials.
Post-Synthetic Modification Approaches
Post-synthetic modification involves the chemical transformation of the already synthesized target molecule. For L-Proline, 1-[2-(acetyloxy)benzoyl]-, modifications could theoretically be targeted at several positions:
The Benzoyl Ring: The aromatic ring of the benzoyl group could undergo further substitution, such as nitration or halogenation, provided the reaction conditions are compatible with the rest of the molecule.
The Acetyl Group: The acetyloxy group could be hydrolyzed back to a hydroxyl group, or it could be exchanged for other acyl groups to modulate properties like solubility or metabolic stability.
The Proline Ring: While the proline ring itself is relatively inert, if a functionalized proline analog (e.g., hydroxyproline) were used in the initial synthesis, the functional group could be further modified. Advanced enzymatic methods have been developed for the specific modification of N-terminal proline residues in proteins, highlighting the potential for targeted chemical changes. chemrxiv.orgresearchgate.net
Proline Editing for Analog Generation
A more powerful and systematic approach for creating a diverse library of analogs is "Proline Editing". nih.govacs.org This strategy does not modify the final product directly but instead builds a library of proline analogs that can then be coupled with the desired benzoyl moiety. The core concept is to use a readily available, functionalized proline derivative, typically 4-hydroxyproline (B1632879) (Hyp), as a synthetic scaffold. acs.orgscispace.comnih.gov
The process generally follows these steps:
Incorporation: Fmoc-4-hydroxyproline is incorporated into a peptide sequence using standard solid-phase peptide synthesis. acs.orgnih.gov
Orthogonal Protection: The hydroxyl group of the Hyp residue is protected, often with a trityl group, allowing the rest of the peptide chain to be synthesized. nih.gov
Selective Deprotection & Modification: After the peptide synthesis is complete, the protecting group on the Hyp hydroxyl is selectively removed. This exposed hydroxyl group then serves as a chemical handle for a wide array of stereospecific modifications, including Mitsunobu reactions, oxidation, reduction, acylation, and various substitution reactions. nih.govacs.org
This methodology allows for the stereospecific conversion of a single hydroxyproline (B1673980) residue into a vast number of different 4-substituted proline analogs, effectively "editing" the proline ring to contain new functional groups. acs.org This provides access to derivatives that would be difficult to synthesize by other means and can be used to create libraries of compounds for screening. nih.gov
Table 2: Examples of Proline Modifications via Proline Editing
| Modification Category | Examples of Introduced Functional Groups | Purpose / Application | Reference |
|---|---|---|---|
| Amino Acid Mimetics | Thiol (Cys), Carboxylate (Asp/Glu), Guanidinium (Arg) | Create conformationally constrained mimics of other amino acids. | acs.orgnih.gov |
| Biophysical/Spectroscopic Probes | Fluoro, Cyanophenyl ether, Azide, Alkyne | Introduce handles for heteronuclear NMR, IR spectroscopy, or fluorescence studies. | nih.govacs.org |
| Bioorthogonal Handles | Azide, Alkyne, Tetrazine, Alkene, Thiol | Enable specific chemical ligation reactions (e.g., click chemistry, native chemical ligation). | nih.govacs.org |
| Reactive Groups | Ketone, Aldehyde, Halide, Sulfonate, NHS ester | Provide sites for further covalent modification or conjugation. | acs.orgscispace.com |
| Recognition Motifs | Biotin (B1667282), RGD peptide sequence | Incorporate specific binding or signaling motifs. | acs.orgfigshare.com |
Molecular Mechanism of Action and Biological Activities of L Proline, 1 2 Acetyloxy Benzoyl in in Vitro Systems
Enzymatic Inhibition and Modulation Studies
Enzymes are critical biological catalysts, and their inhibition is a key mechanism for many therapeutic agents. Proline metabolism and related enzymatic activities are significant in various physiological and pathological processes.
Prolyl Oligopeptidase (POP) is a serine endopeptidase that cleaves small proline-containing peptides. Its role in neuropeptide metabolism has made it a target for drug development. nih.gov The inhibition of POP can have significant effects on neurological and physiological processes. For instance, potent inhibitors like N-benzyloxycarbonyl-prolyl-prolinal have been shown to effectively block the degradation of POP substrates in vivo. nih.gov While specific kinetic data for L-Proline (B1679175), 1-[2-(acetyloxy)benzoyl]- are unavailable, studies on other POP inhibitors often reveal a long duration of action and high sensitivity in brain tissues. nih.gov However, some studies on PREP (prolyl endopeptidase) inhibitors have suggested that their cognition-enhancing effects may not be directly linked to the enhancement of cholinergic transmission in the hippocampus or cortex. nih.gov
Proline metabolism is crucial for cellular functions, and its dysregulation is implicated in diseases like cancer. Key enzymes in this pathway include Pyrroline-5-Carboxylate Reductase 1 (PYCR1), Aldehyde Dehydrogenase 4A1 (ALDH4A1), and P5C Reductase.
PYCR1 (Pyrroline-5-Carboxylate Reductase 1): This enzyme catalyzes the final step in proline biosynthesis from glutamate. nih.gov It is often upregulated in cancer cells, supporting proliferation and survival, especially under hypoxic conditions. nih.govnih.gov Inhibition of PYCR1 is therefore considered a potential anti-cancer strategy. nih.gov Studies on proline analog inhibitors have identified compounds that act as competitive inhibitors with respect to the substrate P5C. nih.gov For example, N-formyl l-proline has been identified as a validated chemical probe for PYCR1. nih.gov
ALDH4A1 (Aldehyde Dehydrogenase 4A1): This enzyme is involved in the final steps of both proline and hydroxyproline (B1673980) catabolism. nih.govnih.gov It catalyzes the oxidation of L-glutamate-γ-semialdehyde to L-glutamate. nih.gov Inhibition of ALDH4A1 can be achieved by proline and its analogs. For instance, trans-4-hydroxy-L-proline has been shown to be a potent competitive inhibitor of ALDH4A1. nih.govnih.gov
P5C Reductase: This family of enzymes, including PYCR1, PYCR2, and PYCR3 (also known as PYCRL), catalyzes the reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline. nih.govwikipedia.org These enzymes are vital for maintaining the cellular pool of proline and are involved in redox balance. nih.govresearchgate.net L-proline itself can act as a competitive inhibitor against the substrate L-P5C in the reverse reaction. researchgate.net
| Enzyme | General Function | Known Inhibitor Type | Example Inhibitor (Not the subject compound) |
| PYCR1 | Proline biosynthesis | Competitive with P5C | N-formyl l-proline nih.gov |
| ALDH4A1 | Proline and hydroxyproline catabolism | Competitive with P5C | trans-4-hydroxy-L-proline nih.govnih.gov |
| P5C Reductase | Reduction of P5C to proline | Competitive with L-P5C (reverse reaction) | L-proline researchgate.net |
Proline racemases are enzymes that interconvert L-proline and D-proline, primarily found in bacteria and some eukaryotes like Trypanosoma cruzi. wikipedia.orgnih.gov These enzymes play roles in metabolism and can be involved in pathogenic mechanisms. wikipedia.org Inhibition of proline racemase can be achieved with transition state analogs like pyrrole-2-carboxylic acid, which acts as a competitive inhibitor. wikipedia.org There is no publicly available information on the effect of L-Proline, 1-[2-(acetyloxy)benzoyl]- on this enzyme.
The interaction of an inhibitor with an enzyme can be characterized by several models:
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.govresearchgate.net
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations. researchgate.net
Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This type of inhibition is not affected by substrate concentration. researchgate.net
Global fitting of kinetic data to these models is used to determine the mechanism of inhibition for a given compound. researchgate.net
Cellular Mechanistic Investigations
Cellular signaling pathways are complex networks that control fundamental cellular processes. The impact of compounds on these pathways can reveal their broader biological effects.
mTORC1 (mechanistic Target of Rapamycin Complex 1): The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. nih.gov L-proline itself has been shown to activate mTORC1 signaling, which can stimulate cell growth and protein synthesis. nih.gov This activation is a key part of how cells integrate nutrient availability with anabolic processes. nih.gov
ERK (Extracellular signal-Regulated Kinase): The ERK signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Some proline-containing peptides have been shown to exert their effects through the modulation of the MEK-ERK signaling pathway. nih.gov
There is no specific information available on how L-Proline, 1-[2-(acetyloxy)benzoyl]- might modulate these or other signaling pathways.
Impact on Cell Proliferation and Differentiation
There is no available scientific literature that specifically investigates the impact of L-Proline, 1-[2-(acetyloxy)benzoyl]- on cell proliferation and differentiation in in vitro systems. While studies on L-Proline have shown it can influence cell fate, such as inducing differentiation in embryonic stem cells, it is unknown how the addition of the 1-[2-(acetyloxy)benzoyl]- group would alter this activity. nih.gov Without dedicated research on this specific compound, any claims regarding its effects on cell proliferation or differentiation would be purely speculative.
Effects on Protein Folding and Endoplasmic Reticulum Stress Responses
The cellular response to misfolded proteins, known as the endoplasmic reticulum (ER) stress response, is a critical pathway in cell survival and function. L-Proline biosynthesis has been identified as important for tolerance to ER stress in yeast. nih.gov Furthermore, L-Proline has been shown to prevent ER stress in microglial cells exposed to certain toxins. nih.govnih.gov However, the effect of L-Proline, 1-[2-(acetyloxy)benzoyl]- on protein folding and ER stress has not been evaluated. The presence of the bulky and chemically active acetylsalicyloyl group could significantly modulate the known activities of L-Proline, but in vitro data is required to determine the nature and extent of this modulation.
Interaction with Amino Acid Transporters (e.g., SLC1A4, SLC1A5, SLC36A1, SLC38A1, SLC38A2, SLC6A20)
L-Proline is transported into cells by various amino acid transporters, including members of the Solute Carrier (SLC) family. nih.govmdpi.com For instance, SLC1A4 (ASCT1) and SLC1A5 (ASCT2) are known to transport neutral amino acids, and derivatives of L-Proline have been studied as potential inhibitors of these transporters. nih.govbiorxiv.org However, there are no published studies that have screened or characterized the interaction of L-Proline, 1-[2-(acetyloxy)benzoyl]- with any amino acid transporters, including SLC1A4, SLC1A5, SLC36A1, SLC38A1, SLC38A2, or SLC6A20. Therefore, its transport kinetics and potential as a modulator of these transporters remain unknown.
Screening for Biological Activity in Cell-Based Assays
The process of discovering the biological activities of a novel compound typically begins with screening in various cell-based assays.
High-Throughput Screening Methodologies
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. nih.govtox21.gov These methodologies often utilize automated systems and sensitive detection methods, such as fluorescence or luminescence, to identify "hits" that modulate a particular biological pathway or target. purdue.edu A compound like L-Proline, 1-[2-(acetyloxy)benzoyl]- would be an ideal candidate for HTS to uncover its potential therapeutic effects. However, a review of the literature indicates that this compound has not yet been subjected to broad HTS campaigns.
Assays for Specific Bioactivities (e.g., Cell Cycle Modulation, Anti-inflammatory)
Specific cell-based assays are crucial for characterizing the detailed biological effects of a compound. For instance, assays to assess cell cycle modulation can reveal whether a compound inhibits cancer cell growth. nih.gov Given that the 1-[2-(acetyloxy)benzoyl]- moiety is derived from aspirin (B1665792), a well-known anti-inflammatory drug, it would be logical to test L-Proline, 1-[2-(acetyloxy)benzoyl]- in anti-inflammatory assays, such as those measuring the inhibition of pro-inflammatory cytokines in macrophage cell lines. nawah-scientific.comkoreascience.kr Despite this logical connection, there are no public records of such assays being performed on this specific compound.
Identification of Molecular Targets and Ligand-Receptor Interactions
A critical step in understanding the mechanism of action of a compound is the identification of its direct molecular targets. This can be achieved through various techniques, including affinity chromatography, genetic screens, and computational modeling. Once a target is identified, detailed studies are required to characterize the ligand-receptor interactions that drive the biological effect. The search for specific molecular targets of L-Proline, 1-[2-(acetyloxy)benzoyl]- has not yielded any results in the published scientific literature.
Affinity-Based Probes and Proteomics Approaches
To identify the cellular targets of a novel compound like L-Proline, 1-[2-(acetyloxy)benzoyl]-, affinity-based protein profiling (ABPP) and related proteomics strategies are powerful tools. These methods use a modified version of the compound—an affinity probe—to isolate its binding partners from a complex biological sample, such as a cell lysate.
A potential affinity probe for L-Proline, 1-[2-(acetyloxy)benzoyl]- would be synthesized to include two key features: a photoreactive group and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne). The photoreactive group, upon UV irradiation, would form a covalent bond with any protein in close proximity, effectively locking the probe to its target. The reporter tag would then allow for the enrichment and identification of these target proteins.
A proteomic workflow to identify the interactome of L-Proline, 1-[2-(acetyloxy)benzoyl]- could be as follows:
Probe Incubation: The affinity probe is incubated with a cell lysate. A parallel experiment including an excess of the original, unmodified compound would be run as a control to identify specific binders through competition.
UV Cross-linking: The mixture is exposed to UV light to covalently link the probe to its binding partners.
Enrichment: The reporter tag (e.g., biotin) is used to pull down the probe-protein complexes using streptavidin-coated beads.
Protein Identification: The captured proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This approach can reveal both expected targets (e.g., cyclooxygenase enzymes, the known targets of aspirin) and novel "off-targets" that may contribute to the compound's unique biological activity. A study on the broader NSAID interactome using a similar technique, small molecule interactome mapping by photoaffinity labeling (SIM-PAL), identified over 1,000 potential protein interactions, highlighting the complexity of NSAID polypharmacology. nih.govresearchgate.net Such an approach for L-Proline, 1-[2-(acetyloxy)benzoyl]- could reveal how the addition of a proline moiety alters the target profile of acetylsalicylic acid.
Table 1: Illustrative Example of Proteins Identified via Affinity-Based Proteomics for L-Proline, 1-[2-(acetyloxy)benzoyl]-
| Protein Target | Cellular Function | Rationale for Interaction |
| Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis | Known target of the acetylsalicyl moiety. |
| Prolyl isomerase (e.g., FKBP) | Protein folding | Potential specific interaction with the L-proline moiety. |
| Carbonic Anhydrase | pH regulation | Identified as an off-target for some NSAIDs. |
| Histone H2A/H2B | Chromatin structure | Found to be a binding hotspot for some NSAIDs. nih.govresearchgate.net |
This table is a hypothetical representation of potential findings.
In Vitro Binding Assays
Once potential protein targets are identified, their interaction with L-Proline, 1-[2-(acetyloxy)benzoyl]- must be validated and quantified using in vitro binding assays. These assays measure the affinity and kinetics of the binding between the compound and a purified target protein.
Commonly used in vitro binding assays include:
Surface Plasmon Resonance (SPR): This technique can measure the real-time binding of a compound to a protein immobilized on a sensor chip. It provides data on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assays: In this competitive assay format, the ability of L-Proline, 1-[2-(acetyloxy)benzoyl]- to inhibit the binding of a known ligand or antibody to the target protein is measured.
Radioligand Binding Assays: These assays use a radiolabeled form of a known ligand for the target protein. The ability of L-Proline, 1-[2-(acetyloxy)benzoyl]- to displace the radioligand is measured, and its inhibitory constant (Ki) is calculated.
For example, to confirm the binding to COX-2, one could perform a competitive binding assay using a known COX-2 inhibitor as the probe. The results would indicate whether L-Proline, 1-[2-(acetyloxy)benzoyl]- binds to the same active site and with what relative affinity. Studies on acetylsalicylic acid have shown that its protein binding can be concentration-dependent. nih.gov It would be crucial to determine if the proline conjugate alters this behavior.
Table 2: Illustrative Example of In Vitro Binding Assay Data for L-Proline, 1-[2-(acetyloxy)benzoyl]-
| Target Protein | Assay Method | Measured Parameter | Result |
| Recombinant Human COX-2 | Surface Plasmon Resonance | KD (Dissociation Constant) | 5.2 µM |
| Recombinant Human COX-1 | Surface Plasmon Resonance | KD (Dissociation Constant) | 25.8 µM |
| Recombinant Human FKBP12 | Isothermal Titration Calorimetry | KD (Dissociation Constant) | 15.1 µM |
This table is a hypothetical representation of potential findings and is for illustrative purposes only.
By combining these proteomics and biophysical approaches, a comprehensive understanding of the molecular mechanism of L-Proline, 1-[2-(acetyloxy)benzoyl]- can be built, paving the way for further investigation into its cellular and physiological effects.
Structure Activity Relationship Sar Studies of L Proline, 1 2 Acetyloxy Benzoyl and Its Analogs
Design and Synthesis of Analog Libraries
The rational design of analog libraries is a cornerstone of SAR studies. By synthesizing and evaluating a series of related compounds, researchers can deduce which functional groups and structural features are critical for biological interactions. This process often involves solid-phase peptide synthesis and other advanced organic chemistry techniques to create a diverse set of molecules for screening. nih.govresearchgate.net
Modifications on the Proline Ring (e.g., Hydroxylation, Fluorination, Ring Size Variation)
The proline ring, a rigid five-membered heterocycle, offers multiple avenues for modification to probe its role in molecular recognition and binding.
Hydroxylation and Fluorination: The introduction of substituents at the 4-position of the proline ring is a common strategy. researchgate.net For instance, the synthesis of 4-hydroxy-L-proline and 4-fluoro-L-proline derivatives allows for the investigation of how changes in polarity and hydrogen bonding capacity affect activity. researchgate.net Fluorine, in particular, is a valuable tool in medicinal chemistry as it can enhance metabolic stability and binding affinity without significantly increasing steric bulk. researchgate.net Studies on related proline-containing compounds have shown that both 4(R) and 4(S) stereoisomers of fluorinated and other substituted prolines can be synthesized to explore the optimal orientation of substituents within a binding pocket. researchgate.net
Ring Size Variation: Altering the size of the heterocyclic ring from the five-membered proline (pyrrolidine) to a four-membered ring (azetidine) or a six-membered ring (piperidine) can significantly impact the conformational flexibility and orientation of the entire molecule. researchgate.netnih.gov Studies on proline analog inhibitors of enzymes like Proline Dehydrogenase (PRODH) have demonstrated that such variations can be critical for activity. For example, increasing the ring size from a five-membered to a six-membered ring, or removing the ring oxygen in an analog, was found to severely decrease inhibitory function, highlighting the specific geometric requirements of the binding site. nih.govnih.gov Conversely, analogs with smaller rings, such as (2S)-oxetane-2-carboxylic acid, have also been investigated. nih.govnih.gov
Table 1: Effect of Proline Ring Analogs on PRODH Inhibition
This table is based on data for proline analog inhibitors of PRODH and is illustrative of the principles of ring size variation.
| Compound | Ring Structure | Inhibition Constant (Ki) |
|---|---|---|
| L-Proline (B1679175) | Pyrrolidine (B122466) (5-membered) | Substrate |
| (S)-(-)-Tetrahydro-2-furoic acid | 5-membered with O | 0.3 mM |
| (2S)-Oxetane-2-carboxylic acid | 4-membered with O | 1.4 - 6 mM |
| Cyclopentanecarboxylic acid | 5-membered carbocycle | 1.4 - 6 mM |
| Pipecolic acid | Piperidine (6-membered) | Decreased Inhibition |
Data sourced from studies on Proline Dehydrogenase inhibitors. nih.govnih.gov
Substituent Effects on the Benzoyl Moiety (e.g., Acetyloxy Position, Electronic Effects)
The benzoyl portion of the molecule, derived from salicylic (B10762653) acid, is another critical area for modification. The nature and position of substituents on this aromatic ring can profoundly influence the compound's electronic properties, solubility, and ability to interact with biological targets.
Acetyloxy Position: The position of the acetyloxy group is a key feature. Moving it from the ortho (2-position) to the meta (3-position) or para (4-position) can drastically alter the molecule's three-dimensional shape and its ability to form intramolecular hydrogen bonds, which may be important for adopting a specific bioactive conformation.
Electronic Effects: The introduction of various substituents allows for the systematic evaluation of electronic effects. Electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) can be incorporated to modulate the acidity of the carboxylic acid (post-hydrolysis of the acetyl group) and the reactivity of the aromatic ring. unipi.it For example, in the development of other benzoyl-containing inhibitors, the addition of a trifluoromethyl group has been explored. unipi.it Similarly, studies on 2-phenoxybenzamides have shown that substitutions on a phenyl ring, such as with a 4-fluorophenoxy group, can have an advantageous effect on biological activity. mdpi.com
Linker Modifications between Proline and Benzoyl Scaffolds
The amide bond serves as the linker connecting the proline and benzoyl components. While less frequently modified than the two main scaffolds, alterations to this linker can provide insights into the spatial and conformational requirements for activity. Strategies can include:
Chain Extension/Contraction: Inserting or removing methylene (B1212753) units between the two scaffolds can adjust the distance and relative orientation of the proline and benzoyl rings.
Heterocyclic Linkers: Replacing the amide with other chemical groups, such as triazoles, which are common in drug discovery, can introduce different geometric constraints and hydrogen bonding capabilities. nih.gov
Stereochemistry: The natural L-proline configuration is typically used, but synthesizing the D-proline analog can determine the stereochemical preference of the biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgyoutube.com These models are invaluable for predicting the activity of novel, unsynthesized compounds and for providing insights into the mechanisms of action. nih.govnih.gov
Molecular Descriptors and Statistical Approaches
To build a QSAR model, the chemical structures of the analog library are converted into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties.
Common Molecular Descriptors:
Topological descriptors: Describe the atomic connectivity and shape of the molecule (e.g., Kappa shape indices). researchgate.net
Electronic descriptors: Quantify the electronic properties, such as partial charges, dipole moments, and energies of frontier orbitals (HOMO/LUMO).
Hydrophobic descriptors: Represent the lipophilicity of the molecule (e.g., logP), which is crucial for membrane permeability.
Steric descriptors: Describe the size and shape of the molecule (e.g., molar refractivity).
Statistical Approaches: Once descriptors are calculated, statistical methods are employed to build the predictive model. nih.gov
Multiple Linear Regression (MLR): A common linear method that creates a straightforward equation relating the descriptors to activity. nih.govresearchgate.net
Partial Least Squares (PLS): A technique suitable for datasets with many, often correlated, descriptors. researchgate.net
Machine Learning Methods: More advanced non-linear approaches like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Gradient Boosting are increasingly used to capture complex relationships between structure and activity. nih.govnih.govfrontiersin.org
Predictive Models for Biological Activity
A robust QSAR model, once developed and validated, can serve as a powerful predictive tool. nih.gov For a series of L-Proline, 1-[2-(acetyloxy)benzoyl]- analogs, a QSAR model would take the form of an equation that predicts a specific biological endpoint (e.g., IC50 value for enzyme inhibition) based on the values of the most relevant molecular descriptors. frontiersin.org
For example, a hypothetical QSAR model derived from MLR might look like: pIC50 = a(logP) - b(Steric_Parameter) + c*(Electronic_Descriptor) + Constant
Table 2: Example of a QSAR Data Table for a Hypothetical Series of Analogs
| Compound | Experimental pIC50 | Predicted pIC50 (from model) | logP | Molar Refractivity | Dipole Moment |
|---|---|---|---|---|---|
| Analog 1 | 5.2 | 5.1 | 2.1 | 65 | 3.2 D |
| Analog 2 | 4.8 | 4.9 | 1.8 | 62 | 3.5 D |
| Analog 3 | 5.9 | 5.8 | 2.5 | 70 | 2.9 D |
| Analog 4 | 4.5 | 4.6 | 1.5 | 60 | 4.1 D |
This table is illustrative. Actual QSAR studies involve a larger set of compounds and descriptors. mdpi.com
The predictive power of these models is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). frontiersin.orgfrontiersin.org Successful models not only predict the activity of new compounds, saving time and resources in synthesis, but also enhance the understanding of the SAR by identifying which physicochemical properties are most critical for the desired biological effect. nih.govfrontiersin.org
Stereochemical Influences on Activity and Selectivity
Stereochemistry is a fundamental aspect of molecular recognition by biological systems, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can profoundly affect its binding affinity and efficacy.
The biological activity of chiral molecules, including N-acyl-L-proline derivatives, is often highly dependent on their stereochemistry. Enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological profiles.
In a study investigating the biological activities of various N-acyl-L-proline derivatives on lettuce seedling growth, stereochemistry was shown to be a critical factor. For instance, the L-isomer of N-(2-fluorobenzoyl)-L-proline methyl ester demonstrated potent root growth promotion. In contrast, its corresponding D-isomer was found to be less active, highlighting the stereospecificity of the interaction with the biological target in the plant. nih.gov This underscores the principle that the specific 3D arrangement of the proline ring and the N-acyl group is crucial for eliciting a biological response.
The stereochemical outcome of reactions involving proline derivatives is a subject of extensive research. For instance, the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester shows that the diastereoselectivity is dependent on both the alkylating reagent and the N-protecting group. nih.gov This highlights the intricate interplay of steric and electronic factors in determining the final stereochemistry of the molecule, which in turn influences its biological properties.
Table 1: Enantiomeric Activity Comparison of N-acyl-proline Derivatives
| Compound | Isomer | Biological Activity (Lettuce Seedling) |
|---|---|---|
| N-(2-fluorobenzoyl)-proline methyl ester | L-isomer | High root growth promotion |
| N-(2-fluorobenzoyl)-proline methyl ester | D-isomer | Less active than L-isomer |
A key conformational feature of N-acylproline derivatives is the cis-trans isomerization of the tertiary amide bond between the acyl group and the proline nitrogen. nih.gov The energy barrier between the cis and trans conformers is relatively low, allowing for the presence of both isomers in solution. The ratio of cis to trans isomers can be influenced by the solvent, temperature, and the nature of the N-acyl substituent. acs.org For N-acetyl-L-proline, the trans conformer is generally favored in aqueous solutions. researchgate.net The specific conformation adopted by the molecule is crucial for its interaction with a biological target, as receptor binding sites are often highly sensitive to the spatial arrangement of functional groups.
Table 2: Conformational Features of N-Acyl-Proline Derivatives
| Conformational Feature | Description | Influencing Factors |
|---|---|---|
| Amide Bond Isomerization | Equilibrium between cis and trans conformers of the N-acyl amide bond. | Solvent, temperature, N-acyl substituent. |
| Pyrrolidine Ring Pucker | Two major conformations: endo and exo. | Cis-trans state of the amide bond, ring substituents. |
Ligand Efficiency and Target Selectivity Assessment
Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the quality of a compound by relating its binding affinity to its size. nih.govdundee.ac.uk It is typically calculated as the binding energy per heavy (non-hydrogen) atom. A higher LE value indicates that a compound achieves a certain level of potency with a smaller number of atoms, which is often a desirable characteristic in a drug candidate as it suggests a more efficient and specific interaction with the target. researchgate.net
Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity. core.ac.uk It is generally defined as the pIC50 or pKi minus the cLogP of the compound. High LLE values are desirable as they indicate that a compound achieves high potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and off-target effects. For an optimized drug candidate, an LLE value of 5-7 or greater is often considered ideal. core.ac.uk
While specific LE and LLE values for L-Proline, 1-[2-(acetyloxy)benzoyl]- are not publicly available, the general principles of ligand efficiency are crucial for guiding the optimization of this and related compounds. For a lead compound, a minimum LE of around 0.3 is generally considered a good starting point. researchgate.net
The selectivity of a compound for its intended target over other related proteins is a critical aspect of drug development, as it minimizes the potential for off-target side effects. The N-aroyl moiety of L-Proline, 1-[2-(acetyloxy)benzoyl]- and its analogs offers a key point for modification to enhance both potency and selectivity. For example, in a series of tripeptidomimics designed as angiotensin-converting enzyme (ACE) inhibitors, the nature of the C3 side chain of ornithine, when compared to the C4 side chain of lysine (B10760008) at the P1' position, was found to be better suited for inhibiting ACE. nih.gov This illustrates how subtle structural changes can significantly impact target selectivity. The design of selective inhibitors often involves exploiting differences in the amino acid residues lining the binding pockets of the target and off-target proteins.
Table 3: Key Ligand Efficiency Metrics in Drug Discovery
| Metric | Definition | Significance in Drug Discovery |
|---|---|---|
| Ligand Efficiency (LE) | Binding energy per heavy atom. | Measures the binding efficiency relative to molecular size. |
| Lipophilic Ligand Efficiency (LLE) | pIC50 (or pKi) - cLogP. | Assesses potency in relation to lipophilicity, indicating potential for good pharmacokinetic properties. |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is fundamental in drug design for identifying potential drug candidates and understanding their mechanism of action.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Should L-Proline (B1679175), 1-[2-(acetyloxy)benzoyl]- be studied as a potential inhibitor of a specific enzyme, molecular docking would be the first step. The process involves placing a 3D model of the compound into the binding site of a target protein. A scoring function then calculates the binding energy, with more negative scores typically indicating a stronger, more favorable interaction. oarjst.comnveo.org
The analysis would reveal:
Binding Pose: The most stable 3D orientation of the compound within the protein's active site.
Key Interactions: The specific non-covalent bonds formed. For this molecule, this would include hydrogen bonds (likely involving the proline's carboxylic acid and the acetyl group's carbonyl oxygen), hydrophobic interactions (from the benzoyl ring and proline's pyrrolidine (B122466) ring), and potential pi-stacking interactions involving the aromatic benzoyl group.
The results would be summarized in a table detailing the interacting residues, bond types, and distances, providing a clear hypothesis for how the molecule achieves its biological effect.
Table 1: Hypothetical Ligand-Protein Interactions for L-Proline, 1-[2-(acetyloxy)benzoyl]-
This table is an illustrative example of data that would be generated from a molecular docking study.
| Interacting Protein Residue | Atom/Group on Ligand | Interaction Type | Distance (Å) |
| TYR 82 | Benzoyl Ring | Pi-Pi Stacking | 3.8 |
| LEU 121 | Pyrrolidine Ring | Hydrophobic | 4.1 |
| ASN 155 | Carboxylic Acid Oxygen | Hydrogen Bond | 2.9 |
| SER 157 | Acetyloxy Carbonyl Oxygen | Hydrogen Bond | 3.1 |
Virtual Screening for Target Identification
If the biological target of L-Proline, 1-[2-(acetyloxy)benzoyl]- is unknown, virtual screening can be employed. wikipedia.org In this approach, the compound is computationally docked against a large library of known protein structures. nih.govarxiv.org Proteins that return high affinity scores are identified as potential targets. This method can rapidly suggest possible therapeutic applications for a novel compound or identify new uses for existing ones, a process known as drug repurposing. mdpi.com The output would be a ranked list of potential protein targets, prioritized for further experimental validation.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations introduce motion, simulating the behavior of atoms and molecules over time. nih.gov This provides a much more realistic view of the system in a biological environment, such as in aqueous solution.
Conformational Dynamics in Solution and Bound States
The proline ring is known for its conformational rigidity, but it can still adopt different puckered shapes (endo/exo). sigmaaldrich.com Furthermore, the bond connecting the benzoyl group to the proline nitrogen can rotate. MD simulations of L-Proline, 1-[2-(acetyloxy)benzoyl]- in water would reveal its preferred three-dimensional shapes (conformations) in solution. When simulated as part of a protein-ligand complex, MD can show how the compound adjusts its shape to fit optimally within the binding site and how the protein itself may change shape upon binding. nih.gov This is particularly important for understanding the cis-trans isomerization of the peptide bond in proline-rich sequences, a process crucial for many biological functions. frontiersin.org
Protein-Ligand Complex Stability and Interaction Strength Analysis
A key application of MD simulations is to assess the stability of the protein-ligand complex predicted by docking. springernature.com By simulating the complex for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains securely in the binding pocket. A common metric for this is the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms over time. A stable RMSD value for the ligand suggests a stable binding mode. nih.gov
Furthermore, MD trajectories can be used to calculate binding free energy, a more accurate measure of binding affinity than docking scores alone. This analysis provides a quantitative measure of the interaction strength between L-Proline, 1-[2-(acetyloxy)benzoyl]- and its target.
Table 2: Hypothetical MD Simulation Stability Metrics
This table provides an example of results from an MD simulation assessing complex stability.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds (Ligand-Protein) |
| 0 | 0.00 | 0.00 | 3 |
| 20 | 1.15 | 1.54 | 2 |
| 40 | 1.21 | 1.60 | 3 |
| 60 | 1.18 | 1.58 | 2 |
| 80 | 1.25 | 1.62 | 2 |
| 100 | 1.23 | 1.61 | 2 |
Quantum Mechanical (QM) and Hybrid QM/MM Calculations
For the highest level of theoretical accuracy, quantum mechanical (QM) methods are used. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, electron distribution, and reactivity. Due to their high computational cost, QM methods are typically used for small systems or parts of a larger system.
A popular approach is the hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method. nih.gov In a QM/MM simulation of L-Proline, 1-[2-(acetyloxy)benzoyl]- bound to a protein, the ligand and the critical amino acid residues in the active site would be treated with QM, while the rest of the protein and solvent would be treated with the more computationally efficient MM force fields. nih.gov This approach would be ideal for studying enzymatic reactions where bond breaking and forming occurs, or for obtaining highly accurate calculations of interaction energies and charge distributions that determine the nature of the binding.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its stability, conformation, and reactivity. For L-Proline, 1-[2-(acetyloxy)benzoyl]-, computational analysis begins with understanding its three-dimensional geometry and the distribution of electrons across its atoms.
Electronic Properties and Reactivity: Density Functional Theory (DFT) calculations are a common tool to probe the electronic landscape of molecules. nih.govacs.org For L-Proline, 1-[2-(acetyloxy)benzoyl]-, DFT studies would likely reveal a significant polarization of electron density. The carbonyl groups (in the proline carboxylate, the amide linker, and the acetylsalicyl moiety) would be electron-poor, making them potential sites for nucleophilic attack. Conversely, the oxygen atoms and the aromatic ring would be electron-rich.
Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would predict the most probable sites for chemical reactions. The LUMO is expected to be localized around the benzoyl and acetyl groups, indicating their susceptibility to nucleophilic attack, while the HOMO would likely be centered on the proline carboxylate and the aromatic ring. This information is crucial for predicting metabolic pathways and potential chemical interactions.
A summary of predicted electronic properties based on analogous structures is presented below.
| Property | Predicted Characteristic for L-Proline, 1-[2-(acetyloxy)benzoyl]- | Rationale/Reference |
| Pyrrolidine Ring Conformation | Envelope or twisted pucker, influenced by the N-acyl group. | DFT studies on proline derivatives show ring puckering is a key conformational feature. nih.gov |
| Amide Bond Isomerism | Exists as a mixture of cis and trans isomers, with the trans form often favored in polar environments. | Studies on N-acetyl-proline amides confirm the importance of cis-trans isomerism. nih.govresearchgate.net |
| Key Nucleophilic Sites | Carboxylate oxygen atoms, ester oxygen. | General principles of organic chemistry and DFT charge analysis. |
| Key Electrophilic Sites | Carbonyl carbons of the amide, ester, and carboxylic acid groups. | General principles of organic chemistry and DFT charge analysis. |
| Intramolecular Interactions | Potential for weak hydrogen bonds or n→π* interactions influencing conformation. | Observed in computational studies of proline-containing diamides. researchgate.netnih.gov |
Catalytic Mechanism Elucidation for Enzyme Interactions
While L-proline itself is a celebrated organocatalyst, functioning via enamine or iminium ion intermediates, the N-acylated form, L-Proline, 1-[2-(acetyloxy)benzoyl]-, is not suited for this catalytic role as the nitrogen lone pair is delocalized in the amide bond. wikipedia.orglongdom.orglongdom.org Instead, its potential lies in acting as a ligand or inhibitor that interacts with enzyme active sites.
Computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable for studying such interactions. nih.govnih.gov
Molecular Docking: This technique could be used to predict how L-Proline, 1-[2-(acetyloxy)benzoyl]- binds to a specific enzyme. For instance, given the acetylsalicyl moiety, a relevant target would be cyclooxygenase (COX) enzymes. Docking simulations would place the molecule into the enzyme's active site in various orientations and score them based on predicted binding affinity. This would identify the most likely binding pose and key interactions (e.g., hydrogen bonds, hydrophobic contacts, and π-stacking with aromatic residues). The proline ring would act as a rigid scaffold, positioning the acetylsalicyl group for optimal interaction within the binding pocket. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the enzyme-ligand complex over time (from nanoseconds to microseconds). researchgate.netacs.org These simulations can reveal:
The stability of the predicted binding pose.
The role of water molecules in mediating interactions.
Conformational changes in the enzyme or ligand upon binding.
The flexibility or rigidity of different parts of the ligand within the active site.
QM/MM Calculations: To elucidate a potential inhibitory mechanism, such as the covalent modification of a serine residue in the COX active site by the acetyl group, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be necessary. rsc.org The reactive part of the system (the ligand and key active site residues) would be treated with high-accuracy quantum mechanics, while the rest of the protein and solvent would be modeled with classical mechanics. This allows for the simulation of bond-breaking and bond-forming events, providing a detailed picture of the reaction mechanism and its associated energy barriers.
De Novo Ligand Design and Optimization
The structure of L-Proline, 1-[2-(acetyloxy)benzoyl]- lends itself well to methodologies of rational drug design, where new molecules are built and refined computationally.
Fragment-Based Drug Design Principles
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight compounds ("fragments") that bind weakly to a target. numberanalytics.comnih.gov These fragments are then optimized by growing them or linking them together to create a more potent lead compound. nih.gov
L-Proline, 1-[2-(acetyloxy)benzoyl]- can be conceptually deconstructed into two primary fragments:
The L-Proline Scaffold: A rigid, chiral fragment that provides a defined three-dimensional structure. Proline and its analogues are highly valued scaffolds in medicinal chemistry. enamine.netnih.govnih.gov
The 2-(acetyloxy)benzoic acid Moiety: A well-known pharmacophore, famous for its role in aspirin's anti-inflammatory activity.
In an FBDD campaign, these fragments might be identified independently through biophysical screening methods. Computational tools would then be used to guide how they could be linked. The amide bond in the target compound is a chemically sensible and common linker used in medicinal chemistry to join fragments.
| Fragment | Key Features | Role in FBDD |
| L-Proline | Rigid pyrrolidine ring, chirality, carboxylic acid (H-bond donor/acceptor). nih.govebi.ac.uk | Provides a structurally constrained anchor or scaffold. mdpi.combiorxiv.org |
| 2-(acetyloxy)benzoic acid | Aromatic ring (π-stacking), ester (potential covalent modifier), carboxylic acid. | Provides key binding interactions and potential for covalent inhibition. |
| Combined Molecule | Combines the rigidity of proline with the pharmacophore of the acetylsalicyl group. | The final "grown" or "linked" molecule with potentially higher affinity and specificity. |
In Silico Optimization Strategies
Once a hit compound like L-Proline, 1-[2-(acetyloxy)benzoyl]- is identified, in silico methods can be used to optimize its properties before undertaking extensive chemical synthesis. frontiersin.org
Structure-Activity Relationship (SAR) by Computation: Virtual libraries of analogues can be generated by modifying the parent structure. For example, one could computationally explore:
Moving the acetyloxy group to the 3- or 4-position of the benzoyl ring.
Replacing the acetyl group with other acyl groups (e.g., propionyl, butyryl) to probe for additional hydrophobic interactions.
Substituting the proline ring with analogues like hydroxyproline (B1673980) or fluoroprolines to alter polarity and binding interactions. nih.gov The binding affinity of each new analogue would be predicted using docking and more rigorous free energy calculation methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). rsc.org
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. nih.gov This allows for early-stage deselection of compounds that are likely to have poor pharmacokinetic profiles or toxic liabilities, saving significant time and resources.
The table below outlines potential in silico optimization strategies for the lead compound.
| Optimization Strategy | Example Modification | Predicted Outcome | Computational Method |
| Improve Binding Affinity | Replace acetyl with a cyclopropylcarbonyl group. | Explore a deeper hydrophobic pocket in the target. | Molecular Docking, FEP/TI |
| Enhance Selectivity | Add a substituent to the 4- or 5-position of the benzoyl ring. | Introduce interactions specific to the target enzyme over related ones. | Comparative Docking |
| Modulate Reactivity | Replace the ester with a more stable ether linkage. | Prevent covalent modification if it is undesirable. | QM/MM Calculations |
| Improve Drug-like Properties | Introduce a polar group (e.g., hydroxyl) on the proline ring. | Increase solubility and modulate membrane permeability. | ADMET Prediction Models |
Through these computational lenses, L-Proline, 1-[2-(acetyloxy)benzoyl]- serves as an exemplary case for modern, structure-based inquiry, bridging the gap between fundamental chemical principles and rational drug discovery.
Analytical Methodologies for Research on L Proline, 1 2 Acetyloxy Benzoyl
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the isolation and quantification of L-Proline (B1679175), 1-[2-(acetyloxy)benzoyl]- from complex matrices and for resolving it from its stereoisomers.
High-Performance Liquid Chromatography (HPLC) (Normal Phase and Reversed Phase)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of proline derivatives. The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the specific analytical goal.
Normal-Phase HPLC (NP-HPLC): NP-HPLC is particularly effective for the chiral separation of proline enantiomers, often after derivatization. researchgate.net For a compound like L-Proline, 1-[2-(acetyloxy)benzoyl]-, which is a derivative itself, direct analysis on a chiral stationary phase (CSP) is feasible. Polysaccharide-based chiral columns, such as CHIRALPAK® series, are commonly employed. researchgate.netimpactfactor.org The mobile phase in NP-HPLC typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as ethanol (B145695) or isopropanol. impactfactor.org An acidic modifier like trifluoroacetic acid (TFA) is often added to improve peak shape and resolution. researchgate.netimpactfactor.org
A study on proline derivatized with a fluorescent reagent utilized a CHIRALPAK-IA column with a mobile phase of 0.1% TFA in ethanol at a flow rate of 0.6 mL/min, achieving separation of D- and L-isomers. researchgate.net This approach highlights the capability of NP-HPLC in resolving chiral proline compounds.
Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a powerful method for analyzing proline-containing compounds, especially in complex biological or chemical mixtures. semanticscholar.org In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol. google.com For chiral separations, a chiral column designed for reversed-phase conditions, such as a CHIRALCEL OX-3R, can be used. google.com
A patent describing the analysis of benzoyl-proline isomers—structurally similar to the target compound—details an RP-HPLC method using a CHIRALCEL OX-3R column. google.com The method employs gradient elution with mobile phase A as a dilute phosphoric acid solution and mobile phase B as acetonitrile. google.com Detection is typically performed using a UV detector, as the benzoyl group provides a strong chromophore. google.comgoogle.com The acetylated benzoyl moiety in L-Proline, 1-[2-(acetyloxy)benzoyl]- would similarly allow for sensitive UV detection.
Table 1: Example HPLC Conditions for Analysis of Proline Derivatives
| Parameter | Normal Phase (NP-HPLC) | Reversed Phase (RP-HPLC) |
|---|---|---|
| Column | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) researchgate.net | CHIRALCEL OX-3R (150 x 4.6 mm, 3 µm) google.comgoogle.com |
| Mobile Phase | Ethanol with 0.1% Trifluoroacetic Acid (TFA) researchgate.net | Gradient of Acetonitrile and aqueous Phosphoric Acid google.comgoogle.com |
| Flow Rate | 0.6 mL/min researchgate.net | 0.8 mL/min google.com |
| Temperature | 40°C researchgate.net | 30°C google.com |
| Detection | UV at 465 nm (after derivatization) researchgate.net | UV at 210 nm google.com |
Gas Chromatography (GC) and Chiral GC
Gas Chromatography (GC) offers high resolution and sensitivity but requires analytes to be volatile and thermally stable. Proline and its simple derivatives often need chemical modification to improve their volatility for GC analysis.
For a compound like L-Proline, 1-[2-(acetyloxy)benzoyl]-, its volatility might still be insufficient for direct GC analysis without derivatization of the carboxylic acid group, for instance, through esterification (e.g., methylation). Following appropriate derivatization, chiral GC is the method of choice for enantiomeric separation.
A key study demonstrated the chiral GC analysis of D- and L-proline after a two-step derivatization involving methylation of the carboxyl group and acetylation of the amino group. This process yielded volatile derivatives that could be successfully separated on a chiral GC column (Astec CHIRALDEX® G-TA). The study found that such derivatization does not cause racemization and allows for excellent enantiomeric resolution. This principle would apply to L-Proline, 1-[2-(acetyloxy)benzoyl]-, where the focus would be on separating it from its D-enantiomer using a suitable chiral capillary column.
Table 2: Typical Chiral GC Conditions for Derivatized Proline
| Parameter | Condition |
|---|---|
| Column | Astec CHIRALDEX® G-TA (30 m x 0.25 mm) |
| Derivatization | Methylation followed by Acetylation |
| Carrier Gas | Hydrogen |
| Temperature Program | Initial 100°C, ramp to 150°C |
| Detector | Flame Ionization Detector (FID) |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and can be a powerful tool for chiral analysis. For proline-related compounds, CE, especially in a non-aqueous format (NACE), has been shown to be highly effective. sigmaaldrich.comnih.gov
In this technique, a chiral selector is added to the background electrolyte (BGE). N-Benzoxycarbonylglycyl-L-proline has itself been used as a chiral selector for the enantioseparation of various amines. sigmaaldrich.comnih.gov This demonstrates the strong chiral recognition properties of proline derivatives within a CE system.
For the analysis of L-Proline, 1-[2-(acetyloxy)benzoyl]-, a CE method would be developed using a suitable chiral selector in the BGE, such as a cyclodextrin (B1172386) derivative or a chiral crown ether. The separation is based on the differential migration times of the enantiomers as they form transient diastereomeric complexes with the chiral selector. nih.gov A study on the asymmetric transformation of L-proline to D-proline utilized capillary array electrophoresis to rapidly screen catalysts and determine enantiomeric excess, showcasing the technique's utility for high-throughput analysis. nih.gov
Mass Spectrometry (MS) Applications
Mass Spectrometry is an indispensable tool for the analysis of L-Proline, 1-[2-(acetyloxy)benzoyl]-, providing precise molecular weight determination and invaluable structural information through fragmentation analysis. It is often coupled with a chromatographic inlet (LC-MS or GC-MS).
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Structure Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. nih.gov When a solution of L-Proline, 1-[2-(acetyloxy)benzoyl]- is introduced into the ESI source, it is typically protonated to form the pseudomolecular ion [M+H]⁺ in positive ion mode.
This technique is used to confirm the molecular weight of the compound. The exact mass of the [M+H]⁺ ion can be measured with high resolution mass spectrometry (HRMS), which provides confirmation of the elemental composition. ESI-MS is a standard technique used in conjunction with HPLC (LC-MS) for the analysis of proline-containing peptides and derivatives. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is used to elicit structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of L-Proline, 1-[2-(acetyloxy)benzoyl]-) and analyzing the resulting product ions. osu.edu
Proline-containing compounds exhibit a well-documented fragmentation pattern under collision-induced dissociation (CID) known as the "proline effect". osu.edupsu.edu This effect is characterized by a highly preferential cleavage of the amide bond on the N-terminal side of the proline residue. osu.edunih.gov In the case of L-Proline, 1-[2-(acetyloxy)benzoyl]-, the bond between the benzoyl carbonyl carbon and the proline nitrogen is an amide bond. Cleavage at this site is expected to be a dominant fragmentation pathway.
This predictable fragmentation is highly useful for identifying proline-containing structures within complex mixtures and for confirming the identity of the target compound. osu.edu The analysis of fragmentation patterns allows researchers to piece together the structure of the molecule.
Table 3: Predicted MS/MS Fragmentation for L-Proline, 1-[2-(acetyloxy)benzoyl]-
| Precursor Ion (m/z) | Predicted Fragment Ion | Fragment Structure | Description |
|---|---|---|---|
| [M+H]⁺ | y-ion | Protonated L-Proline | Result of the "proline effect" cleavage at the N-terminal amide bond. |
| [M+H]⁺ | b-ion | Protonated 2-(acetyloxy)benzoyl group | The other half of the primary cleavage. |
| [M+H]⁺ | Neutral Loss | Loss of CO₂ | Neutral loss from the carboxylic acid group of the proline moiety. |
| [M+H]⁺ | Neutral Loss | Loss of acetyl group (CH₂CO) | Loss from the acetyloxybenzoyl moiety. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of L-Proline, 1-[2-(acetyloxy)benzoyl]-. It provides highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula. Techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are particularly powerful, combining the separation capabilities of LC with the precise mass analysis of HRMS. nih.gov This approach allows for the confident identification and quantification of the target compound, even in complex mixtures.
For L-Proline, 1-[2-(acetyloxy)benzoyl]-, HRMS can distinguish it from related impurities and degradation products by resolving their minute mass differences. The high mass accuracy, typically in the low ppm range, is critical for unambiguous identification. researchgate.net Modern HRMS platforms can also perform tandem mass spectrometry (MS/MS), fragmenting the parent ion to generate a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the identity of the compound. rsc.org This is particularly useful for distinguishing between isomers.
Table 1: Predicted HRMS Data for L-Proline, 1-[2-(acetyloxy)benzoyl]- (C₁₄H₁₅NO₅)
| Ion Type | Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₁₆NO₅⁺ | 280.1023 |
| [M+Na]⁺ | C₁₄H₁₅NNaO₅⁺ | 302.0842 |
| [M-H]⁻ | C₁₄H₁₄NO₅⁻ | 278.0877 |
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for the structural elucidation of L-Proline, 1-[2-(acetyloxy)benzoyl]-. They provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of L-Proline, 1-[2-(acetyloxy)benzoyl]- in solution. One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govchemicalbook.com The presence of the acetyl group, the benzoyl moiety, and the proline ring can be confirmed by their characteristic chemical shifts and coupling patterns. chemicalbook.comchemicalbook.com
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. These experiments would definitively prove the attachment of the 2-(acetyloxy)benzoyl group to the nitrogen atom of the L-proline ring. The analysis of NMR spectra for L-proline and its various derivatives provides a strong basis for interpreting the data for the target compound. bmrb.io
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Proline, 1-[2-(acetyloxy)benzoyl]-
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Proline Cα-H | ~4.5 | ~60 |
| Proline Ring CH₂ | ~1.8-2.2, ~3.5-3.8 | ~25, ~30, ~47 |
| Proline Carboxyl C=O | - | ~175 |
| Acetyl CH₃ | ~2.3 | ~21 |
| Acetyl C=O | - | ~169 |
| Benzoyl Aromatic CH | ~7.2-8.0 | ~125-140 |
| Benzoyl C=O | - | ~165 |
| Note: Predicted values are based on typical shifts for N-acyl proline derivatives and substituted benzene (B151609) rings. |
Infrared (IR) and UV-Visible spectroscopy provide valuable information about the functional groups and electronic structure of L-Proline, 1-[2-(acetyloxy)benzoyl]-.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present in the molecule by measuring their vibration frequencies. For L-Proline, 1-[2-(acetyloxy)benzoyl]-, the IR spectrum would exhibit characteristic absorption bands for the various carbonyl groups. Key expected peaks include the ester carbonyl (C=O) stretch from the acetyloxy group, the amide carbonyl (C=O) stretch from the benzoyl-proline linkage, and the carboxylic acid carbonyl (C=O) stretch. The presence of the aromatic ring would also be confirmed by C=C stretching vibrations. researchgate.net
UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet or visible light by the molecule. The primary chromophore in L-Proline, 1-[2-(acetyloxy)benzoyl]- is the benzoyl group. nih.gov This aromatic system gives rise to characteristic absorption bands in the UV region, typically around 230-280 nm. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the substitution on the benzene ring. nist.gov
Table 3: Key Spectroscopic Data for Functional Groups in L-Proline, 1-[2-(acetyloxy)benzoyl]-
| Functional Group | IR Absorption (cm⁻¹) | UV-Vis Absorption (λ_max) |
| Amide C=O | 1630-1680 | N/A |
| Ester C=O | 1735-1750 | N/A |
| Carboxylic Acid C=O | 1700-1725 | N/A |
| Aromatic C=C | 1450-1600 | ~230-280 nm |
| C-O Stretch | 1000-1300 | N/A |
| O-H Stretch (Carboxylic) | 2500-3300 (broad) | N/A |
Advanced Derivatization Strategies for Analytical Purposes
While L-Proline, 1-[2-(acetyloxy)benzoyl]- is itself a derivative, further chemical modification can be employed to enhance its analysis, particularly for enantiomeric purity assessment and improving detection sensitivity. nih.govnih.govresearchgate.netresearchgate.net
Since the compound is synthesized from L-proline, it is crucial to assess its enantiomeric purity and quantify any potential contamination from the D-enantiomer. This is often achieved by chiral derivatization, which involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. sigmaaldrich.com These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like HPLC or GC. sigmaaldrich.comnih.gov
A common strategy would involve the hydrolysis of the N-acyl bond to release the proline, which is then derivatized. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or N-trifluoroacetylprolyl chloride (TPC) react with the secondary amine of proline to form diastereomeric amides. nih.govjuniperpublishers.comjuniperpublishers.com The choice of derivatization reagent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com
Table 4: Common Chiral Derivatizing Agents for Proline
| Derivatizing Agent | Abbreviation | Reactive Group | Analytical Technique |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent / FDAA | Amine | RP-HPLC |
| N-(trifluoroacetyl)-L-prolyl chloride | TPC | Amine | GC, HPLC |
| O-Phthalaldehyde / N-acetyl-L-cysteine | OPA/NAC | Amine | HPLC-Fluorescence |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Amine | HPLC-UV/Fluorescence |
To increase the sensitivity and selectivity of detection, especially at trace levels, fluorescent or mass-tagged derivatization strategies can be employed.
Fluorescent Derivatization: Although the benzoyl group provides UV absorbance, attaching a fluorescent tag can lower the limit of detection significantly. nih.govresearchgate.net Reagents such as Dansyl chloride, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride (DPCS-Cl) react with the proline amine (after hydrolysis) to yield highly fluorescent derivatives. nih.govresearchgate.netrsc.org These derivatives can be readily analyzed by HPLC with fluorescence detection (HPLC-FLD), providing excellent sensitivity. nih.govnih.gov
Mass-Tagged Derivatization: In the context of mass spectrometry, derivatization can improve chromatographic properties and ionization efficiency. nih.govnih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), sold as the AccQ•Tag kit, react with primary and secondary amines to form stable derivatives that show enhanced response in ESI-MS. rsc.orgwaters.comwur.nl This derivatization results in a common fragment ion (m/z 171) for all tagged amino acids, which is useful for developing screening methods. rsc.orgwur.nl Another advanced strategy involves using isobaric mass tags, such as Tandem Mass Tags (TMT), which allow for the simultaneous analysis and relative quantification of multiple samples (multiplexing) in a single LC-MS run. nih.gov
Future Directions and Translational Research Potential Academic Focus
Development of Novel L-Proline (B1679175), 1-[2-(acetyloxy)benzoyl]- Analogs for Specific Research Probes
The development of analogs of L-Proline, 1-[2-(acetyloxy)benzoyl]- holds significant promise for creating highly specific research probes to investigate complex biological processes. Proline analogs are valuable for their ability to influence the structure and function of peptides and proteins. nih.govresearchgate.net By systematically modifying the core structure of L-Proline, 1-[2-(acetyloxy)benzoyl]-, researchers can fine-tune the biological, pharmaceutical, or physicochemical properties of resulting molecules. nih.govaor.us
The synthesis of such analogs can be approached through various established methods in organic chemistry. organic-chemistry.orgresearchgate.net For instance, modifications could be introduced to the pyrrolidine (B122466) ring, the acetyl group, or the benzoyl moiety to explore structure-activity relationships. enamine.net The unique conformational rigidity of the proline ring makes its derivatives particularly interesting for peptide engineering. nih.gov
These novel analogs could be designed as activity-based probes (ABPs) to target specific enzymes, such as post-proline proteases, which are implicated in numerous signaling events and are considered therapeutic targets. nih.gov The development of dipeptidyl phosphonate (B1237965) activity-based probes, for example, has shown high selectivity for prolyl oligopeptidase (POP). nih.gov A similar strategy could be employed for L-Proline, 1-[2-(acetyloxy)benzoyl]- analogs.
Furthermore, these analogs could serve as chemical probes to study cancer mechanisms, as demonstrated by the use of proline analog inhibitors against enzymes like pyrroline-5-carboxylate reductase 1 (PYCR1), which is upregulated in many cancers. researchgate.net
Integration of Multi-Omics Data for Systems Biology Understanding
A systems biology approach, integrating various "omics" data, would be instrumental in elucidating the comprehensive biological impact of L-Proline, 1-[2-(acetyloxy)benzoyl]-. frontlinegenomics.com Multi-omics analysis, which can include genomics, proteomics, metabolomics, and transcriptomics, offers a holistic view of cellular responses to a given compound. frontlinegenomics.comresearchgate.net
For instance, a metabolomics analysis could reveal alterations in metabolic pathways upon cellular exposure to the compound, with a particular focus on amino acid biosynthesis, given the proline core. researchgate.net This could be complemented by proteomic studies to identify protein interaction networks and post-translational modifications, such as proline hydroxylation, which are crucial in oxygen-sensing cellular pathways. nih.gov
Recent studies have demonstrated the power of multi-omics in understanding the role of proline in various biological contexts, such as its influence on the milk microbiota in buffalo. researchgate.net Such an approach for L-Proline, 1-[2-(acetyloxy)benzoyl]- could uncover its effects on cellular systems, identify potential biomarkers, and reveal its mechanism of action. researchgate.netnih.gov
Advancements in High-Throughput Screening and Computational Methods
High-throughput screening (HTS) and computational methods are pivotal in accelerating the discovery and characterization of new bioactive compounds. bmglabtech.com HTS allows for the rapid, automated testing of large libraries of chemical compounds against specific biological targets. bmglabtech.comnuvisan.com Libraries of L-Proline, 1-[2-(acetyloxy)benzoyl]- analogs could be screened to identify "hits" that modulate the activity of target proteins. nih.govnih.gov
Computational methods, such as molecular docking, can predict the binding conformations and affinities of ligands to macromolecular targets, providing insights into potential biological interactions. nih.govnih.gov This in silico approach can be used to screen virtual libraries of L-Proline, 1-[2-(acetyloxy)benzoyl]- derivatives against known protein structures, prioritizing candidates for synthesis and experimental validation. researchgate.netmdpi.com The use of computational tools can aid in understanding the structure-activity relationship and in the rational design of more potent and selective compounds. nih.gov
Table 1: Potential Applications of HTS and Computational Methods for L-Proline, 1-[2-(acetyloxy)benzoyl]- Research
| Methodology | Application | Potential Outcome | References |
| High-Throughput Screening (HTS) | Screening of analog libraries against enzyme targets | Identification of potent and selective inhibitors or activators | bmglabtech.comnuvisan.com |
| Virtual Screening | In silico screening of virtual compound libraries | Prioritization of candidate molecules for synthesis | nih.gov |
| Molecular Docking | Predicting binding modes and affinities to protein targets | Understanding structure-activity relationships | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-protein complex | Assessing the stability of interactions over time | researchgate.net |
Exploration of Undiscovered Biological Pathways and Targets
The unique structure of L-Proline, 1-[2-(acetyloxy)benzoyl]-, combining an amino acid with an acetylsalicyl group, suggests the potential to interact with a diverse range of biological pathways and targets that may not yet be fully characterized. L-proline itself plays multifaceted roles in cell biology, including protein synthesis, metabolism, and cell signaling. nih.govsigmaaldrich.com Its derivatives have been shown to exhibit a wide array of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com
Research into L-Proline, 1-[2-(acetyloxy)benzoyl]- could uncover novel interactions with proteins that have proline-binding domains or are involved in proline metabolism. nih.gov The acetylsalicyl moiety, a well-known pharmacophore, could direct the compound to targets involved in inflammation and other pathways.
The exploration of its effects on oxidative stress is another promising avenue, as some proline analogs have been shown to protect against it. nih.gov By employing techniques like proteomic analysis and activity-based protein profiling, researchers can identify novel protein targets and delineate the biological pathways modulated by L-Proline, 1-[2-(acetyloxy)benzoyl]-. nih.govnih.gov
Application in Chemical Biology Tools and Reagents
The field of chemical biology utilizes small molecules to study and manipulate biological systems. chemscene.com L-Proline, 1-[2-(acetyloxy)benzoyl]- and its future analogs have the potential to be developed into valuable chemical biology tools and reagents. nih.govresearchgate.net
For example, by attaching fluorescent tags or other reporter groups, these compounds could be transformed into probes for imaging and tracking biological processes in living cells. nih.gov The development of proline-based bioactive compounds and ligands has been an active area of research, with applications in asymmetric catalysis and as organocatalysts. organic-chemistry.org
Furthermore, proline derivatives are used to create conformationally constrained peptides, which are useful for studying protein-protein interactions and for the development of peptidomimetics. sigmaaldrich.comsigmaaldrich.com The incorporation of L-Proline, 1-[2-(acetyloxy)benzoyl]- or its analogs into peptide chains could lead to novel structures with tailored biological activities. nih.govaor.us
Table 2: Potential Chemical Biology Applications of L-Proline, 1-[2-(acetyloxy)benzoyl]- Derivatives
| Application Area | Description | Potential Impact | References |
| Research Probes | Development of fluorescently labeled or biotinylated analogs to study cellular targets and pathways. | Enabling visualization and pull-down experiments to identify binding partners. | nih.govmdpi.com |
| Organocatalysis | Use as a catalyst in asymmetric synthesis to produce enantiomerically pure compounds. | Providing novel and efficient routes to chiral molecules. | organic-chemistry.orgwikipedia.org |
| Peptidomimetics | Incorporation into peptide sequences to create structurally constrained and stable molecules. | Enhancing the therapeutic potential of peptides by improving their stability and bioavailability. | sigmaaldrich.comsigmaaldrich.com |
| Enzyme Inhibitors | Design of specific inhibitors for enzymes involved in proline metabolism or other disease-related pathways. | Providing tools to study enzyme function and potential therapeutic leads. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for L-Proline, 1-[2-(acetyloxy)benzoyl]-?
- Methodological Answer : The compound can be synthesized via acylation of L-proline using 2-(acetyloxy)benzoyl chloride under anhydrous conditions. A typical procedure involves dissolving L-proline in dry dichloromethane (DCM) with a base like triethylamine (TEA) to deprotonate the amino group, followed by slow addition of the acyl chloride at 0–5°C. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved via recrystallization or column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the acetyloxybenzoyl group (e.g., aromatic protons at δ 7.5–8.0 ppm, acetyl methyl at δ 2.3 ppm) and proline backbone .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., calculated for C₁₄H₁₅NO₅: 277.28 g/mol) .
Q. What are the solubility properties of L-Proline, 1-[2-(acetyloxy)benzoyl]- in common solvents?
- Methodological Answer : The compound exhibits limited solubility in water but is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Solubility data for analogs suggest ~2.4 g/L in ethanol at 22°C, but experimental validation via gravimetric analysis is recommended due to structural variations .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Stability studies for related proline derivatives indicate decomposition risks when exposed to moisture or strong oxidizers. Periodic purity checks via HPLC are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Strategies include:
- Differential Scanning Calorimetry (DSC) : Identify polymorphs by melting point variations (e.g., a reported analog melts at 72.5°C ).
- Karl Fischer Titration : Quantify water content to rule out hydration effects.
- Controlled Replication : Repeat experiments under standardized conditions (solvent grade, temperature) and compare with literature protocols .
Q. What advanced techniques are suitable for studying its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, guided by NMR or X-ray crystallography data of similar proline derivatives .
Q. How can impurity profiles be analyzed during synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted 2-(acetyloxy)benzoyl chloride or byproducts like 2-[[2-(acetyloxy)benzoyl]oxy]benzoic acid ).
- NMR Relaxation Experiments : Identify low-abundance species via ¹H-¹³C HSQC or DOSY.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to characterize degradation pathways .
Q. What computational methods support mechanistic studies of its reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
